molecular formula C19H21N3O3S B2380266 1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline CAS No. 852141-13-0

1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline

Cat. No. B2380266
CAS RN: 852141-13-0
M. Wt: 371.46
InChI Key: WNWSWKDRKLZWSV-UHFFFAOYSA-N
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Description

“1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline” is a derivative of pyrazoline, a versatile heterocyclic compound . Pyrazolines are electron-rich nitrogen carriers that combine exciting electronic properties with the potential for dynamic applications . They have been used in the design and synthesis of novel fluorescent heterocyclic dyes due to their favorable photophysical properties and crucial role in charge transfer processes .


Synthesis Analysis

Pyrazolines can be synthesized by several strategies. One common method involves the cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions . The focus is always on new greener and more economical ways for their synthesis .


Molecular Structure Analysis

Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline . The specific structure of “1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline” would depend on the positions of the substituents on the pyrazoline ring.


Chemical Reactions Analysis

Pyrazoline derivatives have been found to be highly favorable for the chemical oxidative polymerization of aniline . This process produces core-shell nanofibers with net-like structures, possessing better electrochemical properties .


Physical And Chemical Properties Analysis

Pyrazolines have exciting electronic properties due to the presence of a heterocyclic nitrogen atom . Transitions involving the non-bonding nitrogen electrons have similar properties to those of π–π* transitions, as the n orbital generally overlaps the π-orbital of the adjacent carbon atom .

Scientific Research Applications

Antimicrobial Activity

1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline and related compounds have been studied for their antimicrobial properties. Studies have shown that certain derivatives exhibit moderate activity against Gram-positive, Gram-negative bacteria, and fungi (Guna, Bhadani, Purohit, & Purohit, 2015). Another research highlighted the synthesis of similar pyrazoline derivatives, noting their antimicrobial activities against various bacterial and fungal strains, with some derivatives showing significant activity (Ahuja & Sethi, 2015).

Agricultural Chemistry

Pyrazoline derivatives, including those related to 1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline, have been explored in the field of agricultural chemistry. Their fungicidal and insecticidal activities have been examined, with some compounds showing potential as lead compounds for new products exhibiting both fungicidal and insecticidal activities (Zhao et al., 2008).

Chemical Synthesis and Characterization

The chemical synthesis and structural elucidation of pyrazoline derivatives, including 1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline, have been extensively studied. These studies focus on the synthesis methods, crystal structure, and spectral data analysis of these compounds (Guo, Zhang, & Li, 2014).

Spectroscopy and Photophysics

Research has been conducted on the spectroscopic properties of pyrazoline derivatives, which are influenced by factors like solvent polarity and electronic nature of substituents. These studies have implications in fields like metal ion sensing (Rurack et al., 2000).

Anticancer and Antibacterial Activities

Novel pyrazoline derivatives have been synthesized and evaluated for their potential as anticancer and antibacterial agents. Some of these derivatives have shown impressive inhibition profiles against enzymes relevant in cancer and bacterial infections (Kocyigit et al., 2019).

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary depending on their specific structure and application. For example, some pyrazoline-based fluorescent sensors provide selectivity and sensitivity for Al 3+ and Cu 2+ in aqueous solution .

Future Directions

The potential applications of pyrazolines are vast and ever-growing, but they have yet to make inroads into real-life applications . Future research could focus on realizing their full potential for practical applications and triggering the synthesis and study of novel pyrazoline-based compounds .

properties

IUPAC Name

N-[4-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-9-15(10-12-17)18-13-19(22(20-18)14(2)23)16-7-5-4-6-8-16/h4-12,19,21H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSWKDRKLZWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline

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